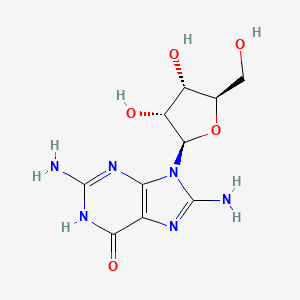

8-Aminoguanosine

描述

属性

IUPAC Name |

2,8-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXPTCITVCRFRK-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White to pale-yellow powder | |

CAS No. |

3868-32-4, 180288-69-1 | |

| Record name | 8-Aminoguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003868324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Immunoglobulin G1, anti-(human p185neu receptor) (human-mouse monoclonal rhuMab HER2 .gamma.1-chain), disulfide with human-mouse monoclonal rhuMab HER2 light chain, dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AMINOGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHO2CA1BRO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trastuzumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

8-Aminoguanosine: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Aminoguanosine has emerged as a significant subject of research due to its potent biological activities, primarily manifested through its active metabolite, 8-aminoguanine. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound. It details the experimental protocols for key biological assays, presents quantitative data in structured tables, and visualizes complex pathways and workflows using Graphviz diagrams. The primary mechanism of action involves the inhibition of purine nucleoside phosphorylase (PNPase), leading to a cascade of downstream effects with therapeutic potential in cardiovascular and renal diseases.

Discovery and History

Initial investigations into purine analogs led to the exploration of 8-substituted guanosine derivatives. While the precise first synthesis of this compound is not readily detailed in publicly available literature, early studies in the 1980s identified it as a potent inhibitor of purine nucleoside phosphorylase (PNPase)[1]. Subsequent research has focused on its biological effects, revealing that this compound itself is a prodrug, rapidly converted in vivo to its active form, 8-aminoguanine[2]. This discovery shifted the focus of mechanistic studies towards 8-aminoguanine. Endogenously, 8-aminoguanine can be formed from the breakdown of biomolecules containing 8-nitroguanine, a product of nitrosative stress[3][4].

Mechanism of Action

The primary pharmacological action of 8-aminoguanine, the active metabolite of this compound, is the competitive inhibition of purine nucleoside phosphorylase (PNPase)[5]. PNPase is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of inosine to hypoxanthine and guanosine to guanine.

Inhibition of PNPase by 8-aminoguanine leads to:

-

Accumulation of Inosine: The blockage of PNPase results in a significant increase in the concentration of its substrate, inosine, in the renal interstitium.

-

Activation of Adenosine A2B Receptors: The elevated levels of inosine subsequently activate adenosine A2B receptors.

-

Downstream Signaling: Activation of the A2B receptor, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Physiological Effects: This signaling cascade culminates in increased renal medullary blood flow, which in turn promotes diuresis, natriuresis, and glucosuria.

Interestingly, the potassium-sparing (antikaliuretic) effect of 8-aminoguanine appears to be independent of PNPase inhibition and may involve the inhibition of Rac1.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the quantitative effects of this compound and its active metabolite, 8-aminoguanine, on various physiological parameters as observed in rat models.

Table 1: Effects of Intravenous 8-Aminoguanine (33.5 µmol/kg) on Renal Excretion in Anesthetized Rats

| Parameter | Baseline (Period 1) | Post-treatment (Period 2) | Post-treatment (Period 3) |

| Urine Volume (µL/min) | 5.8 ± 1.3 | 24.1 ± 5.2 | 24.4 ± 5.0 |

| Sodium Excretion (µmol/min) | 0.4 ± 0.1 | 3.9 ± 0.8 | 4.1 ± 0.8 |

| Glucose Excretion (µ g/min ) | 2.5 ± 0.6 | 29.8 ± 6.4 | 30.5 ± 6.5 |

| Potassium Excretion (µmol/min) | 0.8 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |

| *Values are mean ± SEM. *P < 0.05 compared to baseline. Data is compiled from studies with similar experimental designs. |

Table 2: Effect of 8-Aminoguanine on Renal Interstitial Purine Levels in Rats

| Purine | Fold Change from Baseline (Cortical) | Fold Change from Baseline (Medullary) |

| Inosine | ~7-fold increase | ~10-fold increase |

| Guanosine | ~2-fold increase | ~3-fold increase |

| Hypoxanthine | Decrease | Decrease |

| Guanine | Decrease | Decrease |

Experimental Protocols

Chemical Synthesis of this compound

In Vivo Evaluation of Renal Effects in Rats

This protocol outlines the general procedure used to assess the diuretic, natriuretic, glucosuric, and antikaliuretic effects of 8-aminoguanine in anesthetized rats.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Anesthetic (e.g., Inactin)

-

Polyethylene tubing for catheterization

-

Infusion pump

-

Blood pressure transducer and recording system

-

Flow probes for measuring renal blood flow

-

8-aminoguanine solution

-

Saline (0.9% NaCl)

-

Analytical equipment for measuring urine volume, electrolytes (flame photometer), and glucose (colorimetric assay kit).

Procedure:

-

Anesthetize the rat and place it on a thermostatically controlled warming table to maintain body temperature.

-

Catheterize the trachea to ensure a clear airway.

-

Catheterize a femoral artery for continuous monitoring of arterial blood pressure.

-

Catheterize a femoral vein for the infusion of saline and test compounds.

-

Catheterize the bladder for the collection of urine.

-

Place a flow probe around the renal artery to measure renal blood flow.

-

Allow the animal to stabilize for a period (e.g., 60 minutes) while infusing saline at a constant rate.

-

Collect a baseline urine sample over a defined period (e.g., 30 minutes; Period 1).

-

Administer a bolus intravenous injection of 8-aminoguanine (e.g., 33.5 µmol/kg).

-

Collect subsequent urine samples over defined periods (e.g., 40-70 minutes for Period 2, and 85-115 minutes for Period 3).

-

Measure urine volume, and analyze urine for sodium, potassium, and glucose concentrations.

-

Continuously record mean arterial blood pressure and renal blood flow throughout the experiment.

Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of compounds like 8-aminoguanine against PNPase.

Materials:

-

Recombinant human PNPase

-

Inosine (substrate)

-

8-aminoguanine (inhibitor)

-

Phosphate buffer (e.g., 50 mM KH2PO4, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Incubator or water bath.

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, BSA, and recombinant human PNPase.

-

Add varying concentrations of the inhibitor (8-aminoguanine) to the reaction mixture.

-

Pre-incubate the mixture for a short period at a controlled temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding the substrate, inosine.

-

Incubate the reaction for a fixed time (e.g., 10 minutes) at 30°C.

-

Terminate the reaction by heat inactivation (e.g., placing the tubes in a 90°C water bath).

-

Analyze the reaction products (hypoxanthine) by HPLC with UV detection.

-

Calculate the rate of product formation and determine the inhibitory constant (Ki) of 8-aminoguanine by analyzing the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten).

Adenosine A2B Receptor Activation Assay

This protocol describes a cell-based assay to measure the activation of adenosine A2B receptors, typically by quantifying the production of cyclic AMP (cAMP).

Materials:

-

A cell line expressing the human adenosine A2B receptor (e.g., HEK293-A2B cells).

-

Cell culture medium and reagents.

-

Inosine (the endogenous agonist that accumulates due to PNPase inhibition).

-

A known A2B receptor agonist (e.g., NECA) as a positive control.

-

An A2B receptor antagonist (e.g., MRS 1754) for specificity control.

-

A phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Culture the A2B receptor-expressing cells in appropriate multi-well plates.

-

Wash the cells and incubate them in a buffer containing a phosphodiesterase inhibitor.

-

Add varying concentrations of the test compound (inosine) or control agonist to the cells.

-

Incubate for a specified time (e.g., 20 minutes) at 37°C to allow for receptor activation and cAMP production.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

-

Determine the concentration-response curve for inosine and calculate its EC50 value for A2B receptor activation.

Therapeutic Potential and Future Directions

The unique pharmacological profile of this compound and its active metabolite, 8-aminoguanine, presents several therapeutic opportunities. Their ability to induce diuresis, natriuresis, and glucosuria, while sparing potassium, makes them attractive candidates for the treatment of hypertension and other cardiovascular and renal disorders. Furthermore, the beneficial effects of 8-aminoguanine have been observed in animal models of sickle cell disease, pulmonary hypertension, and age-associated lower urinary tract dysfunction.

Future research should focus on several key areas:

-

Clinical Trials: The promising preclinical data warrants the initiation of clinical trials to evaluate the safety and efficacy of 8-aminoguanine in human populations for various indications.

-

Pharmacokinetics and Pharmacodynamics: A more detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and 8-aminoguanine in humans is crucial for optimizing dosing regimens.

-

Long-term Safety: The long-term safety profile of chronic 8-aminoguanine administration needs to be thoroughly investigated.

-

Mechanism of Antikaliuresis: Further elucidation of the precise mechanism by which 8-aminoguanine exerts its potassium-sparing effect is needed.

References

- 1. This compound = 98 HPLC 3868-32-4 [sigmaaldrich.com]

- 2. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to 8-Aminoguanosine: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoguanosine is a synthetic purine nucleoside derivative of guanosine with significant pharmacological interest. It primarily functions as a water-soluble prodrug that is rapidly converted in vivo to its active metabolite, 8-aminoguanine.[1][2] This conversion is central to its mechanism of action, which is dominated by the potent inhibition of the enzyme Purine Nucleoside Phosphorylase (PNPase).[3] This inhibition alters the purine metabolic landscape, leading to notable diuretic, natriuretic, and glucosuric effects, while uniquely sparing potassium.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological signaling pathways, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

This compound is structurally characterized by a guanine base modified with an amino group at the C8 position, attached to a ribose sugar moiety via a β-N9-glycosidic bond.

-

IUPAC Name: 2,8-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

-

Synonyms: 2,8-Diaminoinosine, 8-Amino-D-guanosine

-

Molecular Formula: C₁₀H₁₄N₆O₅

-

Canonical SMILES: C([C@@H]1--INVALID-LINK--N2C3=C(C(=O)NC(=N3)N)N=C2N)O">C@HO)O

-

InChI Key: FNXPTCITVCRFRK-UMMCILCDSA-N

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Notably, it possesses greater water solubility than its active metabolite, 8-aminoguanine, making it a more suitable candidate for in vivo administration in research settings.

| Property | Value | Source |

| Molecular Weight | 298.26 g/mol | |

| Physical Form | White to brown powder | |

| Melting Point | >330°C (decomposes) (Value for metabolite 8-aminoguanine) | |

| Solubility | DMSO: 1 mg/mL (with warming) | |

| Water: More soluble than 8-aminoguanine | ||

| Storage Temperature | 2-8°C | |

| Assay Purity | ≥98% (by HPLC) |

Biological Activity and Signaling Pathways

The primary biological effects of this compound are mediated through its conversion to 8-aminoguanine. The key mechanisms of action are detailed below.

Primary Mechanism: Inhibition of Purine Nucleoside Phosphorylase (PNPase)

This compound acts as a prodrug, being converted to 8-aminoguanine, which is a potent competitive inhibitor of PNPase. PNPase is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of inosine and guanosine into hypoxanthine and guanine, respectively.

PNPase inhibition by 8-aminoguanine leads to an accumulation of the PNPase substrate inosine in the renal interstitium. Elevated inosine levels activate adenosine A₂B receptors, which is thought to increase renal medullary blood flow, ultimately producing diuretic and natriuretic effects.

References

- 1. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. scbt.com [scbt.com]

- 4. This compound = 98 HPLC 3868-32-4 [sigmaaldrich.com]

- 5. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Aminoguanosine (CAS 3868-32-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoguanosine, with the CAS number 3868-32-4, is a synthetic purine nucleoside that has garnered significant interest in the scientific community for its potent and multifaceted biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, and potential therapeutic applications. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and metabolic fate.

Chemical and Physical Properties

This compound is a guanosine derivative characterized by an amino group substitution at the 8th position of the purine ring. This modification is central to its biological activity.

| Property | Value | Reference |

| CAS Number | 3868-32-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄N₆O₅ | |

| Molecular Weight | 298.26 g/mol | |

| Appearance | White to light beige or brown solid/powder | |

| Solubility | DMSO (1 mg/mL, with warming), Aqueous Acid (Slightly), Methanol (Slightly, with warming) | |

| Storage Temperature | 2-8°C | |

| Purity | ≥95.0% to ≥98% (HPLC) | |

| Melting Point | 261°C (decomposes) | |

| Boiling Point | 806.4 °C at 760 mmHg | |

| Density | 2.44 g/cm³ |

Biological Activity and Therapeutic Potential

This compound is a prodrug that is rapidly converted in vivo to its active metabolite, 8-aminoguanine. This conversion is a critical step for most of its observed pharmacological effects. The primary biological activities and therapeutic potentials of this compound are summarized below:

-

Diuretic and Natriuretic Effects: this compound is a potent, orally active, potassium-sparing diuretic and natriuretic. In preclinical studies, it has been shown to significantly increase urine volume and sodium excretion.

-

Glucosuric Effects: A unique property of this compound is its ability to increase glucose excretion.

-

Antihypertensive Activity: Through its diuretic and natriuretic actions, this compound has been demonstrated to suppress deoxycorticosterone/salt-induced hypertension in animal models.

-

Cardiovascular and Renal Protection: Research suggests that 8-aminopurines, including this compound and its active metabolite, may be beneficial in treating a range of cardiovascular and renal diseases. It has shown promise in attenuating the progression of pulmonary hypertension and has demonstrated protective effects in models of sickle cell disease.

-

Anti-aging Properties: Studies have indicated that 8-aminopurines can reverse age-associated lower urinary tract dysfunction and retinal degeneration.

-

Selective Cytotoxicity: In combination with deoxyguanosine, this compound exhibits selective toxicity towards T lymphoblasts, suggesting a potential role in the treatment of certain lymphoproliferative disorders.

Mechanism of Action

The primary mechanism of action of this compound is mediated by its active metabolite, 8-aminoguanine, which is a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNPase). The inhibition of PNPase leads to a cascade of downstream effects that are responsible for the observed diuretic, natriuretic, and glucosuric properties. A secondary mechanism, independent of PNPase inhibition, accounts for its potassium-sparing (antikaliuretic) effect.

PNPase Inhibition and Downstream Signaling

The inhibition of PNPase by 8-aminoguanine disrupts the normal purine degradation pathway. This leads to an accumulation of PNPase substrates, most notably inosine and guanosine, and a decrease in its products, hypoxanthine and guanine. The increased levels of inosine in the renal interstitium are key to the diuretic and natriuretic effects. Inosine activates adenosine A₂B receptors, which in turn stimulates adenylyl cyclase, leading to increased levels of cyclic AMP (cAMP). This signaling cascade is thought to increase renal medullary blood flow, thereby enhancing renal excretory function.

Antikaliuretic Mechanism

The potassium-sparing effect of 8-aminoguanine is independent of PNPase inhibition. Evidence suggests that this effect may be mediated through the inhibition of Rac1, a small G-protein.

References

8-Aminoguanosine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoguanosine is a synthetic guanosine analog that has garnered significant interest for its potent and selective biological activities. Primarily known as an inhibitor of the enzyme purine nucleoside phosphorylase (PNP), its mechanism of action extends to various downstream cellular processes, making it a valuable tool in immunological research and a potential therapeutic agent for T-cell mediated disorders. This guide provides an in-depth exploration of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound.

Core Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase (PNP)

The principal and most well-characterized mechanism of action of this compound is the inhibition of purine nucleoside phosphorylase (PNP)[1][2]. PNP is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides like inosine and guanosine into their respective bases (hypoxanthine and guanine) and ribose-1-phosphate[3][4][5].

By inhibiting PNP, this compound leads to an accumulation of the enzyme's substrates, most notably deoxyguanosine. This accumulation is central to the selective effects of the compound.

Biochemical Pathway of PNP Inhibition

The inhibition of PNP by this compound disrupts the normal catabolism of purine nucleosides. In the presence of this compound, deoxyguanosine is not efficiently broken down. Instead, it is phosphorylated by cellular kinases, such as deoxycytidine kinase, leading to a significant increase in intracellular levels of deoxyguanosine triphosphate (dGTP).

Caption: Biochemical pathway of PNP inhibition by this compound.

Downstream Cellular Effects

The accumulation of dGTP is particularly toxic to lymphocytes, with T-lymphocytes exhibiting higher sensitivity than B-lymphocytes. This selective toxicity is attributed to the higher activity of deoxycytidine kinase and lower levels of nucleotidase in T-cells, which promotes the accumulation of dGTP. High concentrations of dGTP disrupt DNA synthesis and repair, ultimately triggering apoptosis (programmed cell death) in proliferating T-cells.

This T-cell selective cytotoxicity forms the basis for the immunomodulatory and potential therapeutic applications of this compound, particularly in conditions characterized by overactive or malignant T-cells.

In addition to its effects on T-cells, this compound has been shown to have other biological activities. For instance, its metabolite, 8-aminoguanine, can induce diuresis, natriuresis, and glucosuria by inhibiting PNP in the kidneys, which leads to an increase in renal interstitial inosine levels. This, in turn, can activate adenosine A2B receptors, leading to increased renal blood flow. Some studies also suggest that 8-aminoguanine may have pleiotropic effects, including the inhibition of Rac1, which could contribute to its renal and cardiovascular effects.

Quantitative Data

The inhibitory potency of this compound and its effects on cell proliferation have been quantified in various studies. The following tables summarize key quantitative data.

| Compound | Target | Inhibition Metric | Value | Cell Line/System | Reference |

| This compound | Purine Nucleoside Phosphorylase (PNP) | - | Effective Inhibitor | In vitro and intact lymphoid cells | |

| This compound + Deoxyguanosine | T-cell Proliferation | EC50 | 4-20 fold higher than T-ALL cells | Normal Peripheral Blood Lymphocytes (PBLs) | |

| 8-Aminohypoxanthine | Purine Nucleoside Phosphorylase (PNP) | Ki | 10 µM | Red blood cells | |

| 8-Aminoinosine | Recombinant human PNPase (rhPNPase) | Ki | 35 µM | In vitro |

EC50: Half-maximal effective concentration; Ki: Inhibition constant.

Key Experimental Protocols

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This assay is fundamental to characterizing the inhibitory activity of compounds like this compound against the PNP enzyme.

Principle: The activity of PNP is measured by monitoring the conversion of a substrate (e.g., inosine) to its product (hypoxanthine). The rate of product formation is measured in the presence and absence of the inhibitor to determine the extent of inhibition.

General Methodology:

-

Enzyme and Substrate Preparation: Recombinant PNP enzyme is purified. A stock solution of a suitable substrate, such as inosine, is prepared in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

-

Inhibitor Preparation: A stock solution of this compound is prepared, typically in DMSO or an aqueous buffer, and serially diluted to various concentrations.

-

Reaction Mixture: The reaction is initiated by mixing the PNP enzyme, the substrate, and the inhibitor in a microplate well.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Detection: The formation of the product, hypoxanthine, is quantified. A common method involves a coupled enzyme reaction where hypoxanthine is converted to uric acid by a developer, and the uric acid is measured spectrophotometrically at a wavelength of 293 nm.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the data is used to determine inhibitory parameters like IC50 or Ki.

Caption: General workflow for a PNP inhibition assay.

T-Cell Proliferation Assay

This assay is used to assess the cytotoxic and anti-proliferative effects of this compound on T-lymphocytes.

Principle: T-cell proliferation, typically stimulated by a mitogen, is measured in the presence of varying concentrations of the test compound. A reduction in proliferation indicates a cytotoxic or cytostatic effect.

General Methodology:

-

Cell Culture: T-lymphocyte cell lines (e.g., MOLT-4, Jurkat) or primary T-cells are cultured in appropriate media.

-

Cell Seeding: A known number of cells are seeded into the wells of a microplate.

-

Treatment: The cells are treated with a mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A)) to induce proliferation, along with various concentrations of this compound and a fixed concentration of deoxyguanosine.

-

Incubation: The plate is incubated for a period that allows for cell proliferation (typically 48-72 hours).

-

Proliferation Measurement: Cell proliferation is quantified using various methods, such as:

-

MTT or WST-1 assay: Measures the metabolic activity of viable cells.

-

BrdU incorporation: Measures DNA synthesis in proliferating cells.

-

Direct cell counting: Using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The proliferation in treated wells is compared to untreated controls to determine the concentration-dependent inhibitory effect of the compound, often expressed as an IC50 value.

Caption: General workflow for a T-cell proliferation assay.

Conclusion

This compound exerts its primary biological effects through the potent inhibition of purine nucleoside phosphorylase. This leads to the accumulation of dGTP, which is selectively toxic to T-lymphocytes. This mechanism makes this compound a valuable research tool for studying purine metabolism and T-cell biology, and it holds therapeutic potential for T-cell malignancies and autoimmune diseases. Further research into its pleiotropic effects and in vivo efficacy will continue to define its role in both the laboratory and the clinic.

References

- 1. Inhibition of purine nucleoside phosphorylase by this compound: selective toxicity for T lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are PNP inhibitors and how do they work? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]

In Vivo Conversion of 8-Aminoguanosine to 8-Aminoguanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo conversion of 8-aminoguanosine to its active metabolite, 8-aminoguanine. This biotransformation is a critical step for the pharmacological activity of this compound, which has shown potential as a potassium-sparing diuretic and natriuretic agent.[1][2][3] This document details the enzymatic pathway responsible for this conversion, presents quantitative data from key studies, outlines experimental protocols for in vivo and in vitro analysis, and provides visual representations of the core concepts.

The Core Metabolic Pathway

The in vivo conversion of this compound to 8-aminoguanine is primarily mediated by the enzyme purine nucleoside phosphorylase (PNPase).[4][5] This enzyme catalyzes the phosphorolytic cleavage of the glycosidic bond in this compound, releasing the purine base 8-aminoguanine and ribose-1-phosphate. This conversion is essential, as 8-aminoguanine is the primary mediator of the diuretic, natriuretic, and glucosuric effects observed after the administration of this compound. In essence, this compound functions as a prodrug for 8-aminoguanine.

Studies have shown that following intravenous administration of this compound, there is a significant increase in the renal interstitial levels of 8-aminoguanine, while the levels of this compound itself do not show a similar increase. This indicates a rapid and efficient conversion process in vivo.

The broader context of 8-aminoguanine biosynthesis involves two proposed pathways originating from the naturally occurring molecule 8-nitroguanosine.

-

Pathway 1: 8-nitroguanosine is first reduced to this compound, which is then converted to 8-aminoguanine by PNPase.

-

Pathway 2: 8-nitroguanosine is first converted to 8-nitroguanine by PNPase, which is then reduced to 8-aminoguanine.

Both of these pathways contribute to the endogenous production of 8-aminoguanine.

Quantitative Data

The following tables summarize key quantitative data regarding the enzymatic conversion of this compound and its pharmacological effects.

Table 1: Michaelis-Menten Kinetics of Recombinant Human PNPase

| Substrate | Km (µmol/L) | Vmax (nmol/min/mg protein) |

| Guanosine | 133 | 1.85 |

| 8-Nitroguanosine | 154 | 1.92 |

| This compound | 227 | 0.91 |

Data from Jackson et al. (2022)

Table 2: Effects of this compound and 8-Aminoguanine on Renal Excretion in Rats

| Compound (33.5 µmol/kg) | Increase in Sodium Excretion (fold) | Decrease in Potassium Excretion (%) | Increase in Glucose Excretion (fold) |

| This compound | 26.6 | 69.1 | 12.1 |

| 8-Aminoguanine | 17.2 | 71.0 | 12.2 |

Data from Jackson et al. (2016)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound to 8-aminoguanine conversion.

In Vivo Renal Microdialysis in Rats

This protocol is designed to measure the interstitial concentrations of this compound and 8-aminoguanine in the kidney.

Materials:

-

Male Sprague-Dawley rats

-

Microdialysis probes (e.g., CMA 20)

-

Perfusion fluid (e.g., artificial cerebrospinal fluid)

-

Syringe pump

-

Fraction collector

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

UPLC-MS/MS system

Procedure:

-

Anesthetize the rat and place it on a surgical board.

-

surgically expose the kidney and insert the microdialysis probe into the renal cortex.

-

Perfuse the probe with perfusion fluid at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow for an equilibration period of at least 1-2 hours.

-

Collect dialysate samples at regular intervals (e.g., every 30 minutes) using a fraction collector.

-

Administer this compound intravenously.

-

Continue collecting dialysate samples for the duration of the experiment.

-

Analyze the collected dialysate samples for concentrations of this compound and 8-aminoguanine using a validated UPLC-MS/MS method.

UPLC-MS/MS Analysis of this compound and 8-Aminoguanine

This method allows for the sensitive and specific quantification of this compound and 8-aminoguanine in biological samples.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

8-Aminoguanine: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard (e.g., ¹⁵N₅-8-aminoguanosine): Precursor ion (m/z) -> Product ion (m/z)

-

-

Optimization: Cone voltage and collision energy should be optimized for each analyte.

Sample Preparation:

-

Thaw biological samples (e.g., plasma, urine, microdialysate) on ice.

-

Precipitate proteins by adding a 3-fold excess of cold acetonitrile containing an internal standard.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase conditions.

-

Inject the sample into the UPLC-MS/MS system.

In Vitro PNPase Enzyme Kinetics Assay

This assay determines the kinetic parameters of PNPase for this compound.

Materials:

-

Recombinant human PNPase

-

This compound (substrate)

-

Phosphate buffer (e.g., 50 mmol/L KH₂PO₄, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

HPLC system with UV detection

-

96-well plate and plate reader (optional)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and BSA.

-

Add varying concentrations of the substrate, this compound, to the reaction mixture.

-

Initiate the reaction by adding a fixed amount of recombinant human PNPase (e.g., 1 ng).

-

Incubate the reaction at 37°C for a specific time period (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.

-

Analyze the formation of the product, 8-aminoguanine, using HPLC with UV detection at an appropriate wavelength.

-

Calculate the initial reaction velocities for each substrate concentration.

-

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Biosynthetic pathways of 8-aminoguanine from 8-nitroguanosine.

Caption: Workflow for in vivo renal microdialysis experiment.

Caption: Sample preparation workflow for UPLC-MS/MS analysis.

References

- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Endogenous 8-Aminoguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous 8-aminoguanosine is an intriguing purine nucleoside that has garnered significant attention for its diverse physiological effects and therapeutic potential. This technical guide provides an in-depth exploration of the core physiological roles of this compound, focusing on its mechanism of action, downstream signaling pathways, and its impact on various physiological systems. As this compound is a prodrug rapidly converted to its active metabolite, 8-aminoguanine, this document will primarily focus on the actions of 8-aminoguanine.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this endogenous molecule.

Core Mechanism of Action: Rebalancing the Purine Metabolome

The primary mechanism through which 8-aminoguanine exerts its physiological effects is the inhibition of the enzyme purine nucleoside phosphorylase (PNPase).[2][3][4] PNPase is a key enzyme in the purine salvage pathway, responsible for the conversion of inosine to hypoxanthine and guanosine to guanine. By inhibiting PNPase, 8-aminoguanine effectively "rebalances" the purine metabolome, leading to an increase in the levels of the tissue-protective purines, inosine and guanosine, and a decrease in the levels of potentially tissue-damaging purines, hypoxanthine and xanthine.

This shift in the purine landscape has significant downstream consequences, influencing a range of cellular and systemic functions, from renal physiology to immune modulation.

Key Physiological Effects and Signaling Pathways

The inhibition of PNPase by 8-aminoguanine initiates a cascade of signaling events that mediate its diverse physiological roles.

Renal Physiology: Diuresis, Natriuresis, and Glucosuria

One of the most well-characterized effects of 8-aminoguanine is its potent diuretic, natriuretic, and glucosuric activity. This is primarily driven by the accumulation of inosine in the renal interstitium.

-

Adenosine A2B Receptor Activation: Increased inosine levels lead to the activation of adenosine A2B receptors.

-

Increased Renal Medullary Blood Flow: Activation of A2B receptors results in increased renal medullary blood flow, which is a key factor in promoting the excretion of water, sodium, and glucose.

Interestingly, 8-aminoguanine also induces potassium retention (antikaliuresis) through a mechanism that is independent of PNPase inhibition and may involve the inhibition of Rac1.

Cardiovascular System: Antihypertensive Effects

The natriuretic and diuretic effects of 8-aminoguanine contribute to its antihypertensive properties. By promoting sodium and water excretion, it can help to lower blood pressure, particularly in salt-sensitive models of hypertension. Chronic oral administration of 8-aminoguanine has been shown to attenuate the development of hypertension in animal models.

Metabolic Regulation

8-aminoguanine has demonstrated beneficial effects in models of metabolic syndrome. In Zucker Diabetic-Sprague Dawley (ZDSD) rats, a preclinical model of metabolic syndrome, chronic oral administration of 8-aminoguanine led to:

-

Decreased mean arterial blood pressure.

-

Reduced HbA1c, indicating improved glycemic control.

-

Attenuation of diet-induced polydipsia and polyuria.

-

Improved cardiac and renal histopathology.

These effects are likely mediated by the rebalancing of the purine metabolome and the reduction of pro-inflammatory cytokines.

Immune Modulation: Anti-inflammatory Effects

A crucial aspect of 8-aminoguanine's physiological role is its ability to modulate the immune system, primarily through its anti-inflammatory effects. This is strongly linked to the reduction of the pro-inflammatory cytokine interleukin-1β (IL-1β). In ZDSD rats, 8-aminoguanine treatment resulted in a remarkable 71% reduction in circulating IL-1β levels. The proposed mechanism for this is the shift in the purine balance towards the anti-inflammatory purine inosine and away from the pro-inflammatory purine hypoxanthine.

While some guanosine analogs have been shown to be agonists of Toll-like receptor 7 (TLR7), there is currently no direct evidence to suggest that this compound or 8-aminoguanine act as direct TLR7 agonists. However, modified guanosine derivatives like 8-hydroxyguanosine can act as endogenous ligands for TLR7, suggesting a potential for indirect modulation of TLR7 signaling pathways by influencing the overall purine milieu.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the effects of this compound and 8-aminoguanine.

| Parameter | Animal Model | Treatment | Effect | Reference |

| Renal Function | ||||

| Urine Volume | Rat | 33.5 µmol/kg 8-aminoguanine (IV) | ~4-fold increase | |

| Sodium Excretion | Rat | 33.5 µmol/kg 8-aminoguanine (IV) | ~20-fold increase | |

| Glucose Excretion | Rat | 33.5 µmol/kg 8-aminoguanine (IV) | ~12-fold increase | |

| Potassium Excretion | Rat | 33.5 µmol/kg 8-aminoguanine (IV) | ~70% decrease | |

| Metabolic Parameters | ||||

| Mean Arterial Blood Pressure | ZDSD Rat | 10 mg/kg/day 8-aminoguanine (oral) | Significant decrease (119.5 vs 116.3 mmHg) | |

| Circulating IL-1β | ZDSD Rat | 10 mg/kg/day 8-aminoguanine (oral) | 71% reduction | |

| PNPase Inhibition | ||||

| Ki for human recombinant PNPase | In vitro | 8-aminoguanine | 2.8 µmol/L |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Administration of this compound/8-Aminoguanine in Rats

Oral Administration (in drinking water):

-

Vehicle Preparation: 8-aminoguanine is dissolved in the drinking water to achieve the desired daily dose. For a dose of 10 mg/kg/day, the concentration in the water is adjusted based on the average daily water consumption of the rats.

-

Dosing Regimen: The drinking water containing 8-aminoguanine is provided ad libitum to the rats. The water bottles are checked and replaced regularly to ensure a consistent supply.

-

Duration: The duration of treatment can vary depending on the study design, ranging from days to several weeks.

Intravenous (IV) Administration:

-

Vehicle Preparation: 8-aminoguanine or this compound is dissolved in sterile 0.9% saline to the desired concentration.

-

Dosing Regimen: A single bolus injection is administered intravenously, typically via the tail vein. The dose used in several studies is 33.5 µmol/kg.

-

Procedure: The rat is appropriately restrained, and the injection is performed by a trained technician.

Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay

This protocol is based on the principles of commercially available PNPase activity assay kits and specific research findings.

-

Principle: The assay measures the activity of PNPase by monitoring the conversion of a substrate (e.g., inosine) to its product (hypoxanthine). The inhibition of this reaction by 8-aminoguanine is then quantified.

-

Materials:

-

Recombinant human PNPase enzyme.

-

Inosine (substrate).

-

8-aminoguanine (inhibitor).

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

Detection reagent (e.g., a developer that converts hypoxanthine to a product that can be measured spectrophotometrically or by HPLC).

-

-

Procedure: a. Prepare a reaction mixture containing the assay buffer, PNPase enzyme, and varying concentrations of 8-aminoguanine. b. Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the substrate (inosine). d. Incubate the reaction at a controlled temperature (e.g., 37°C). e. Stop the reaction after a specific time. f. Measure the amount of product (hypoxanthine) formed using a suitable detection method (e.g., HPLC with UV detection or a colorimetric assay).

-

Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of 8-aminoguanine. The inhibition constant (Ki) is then determined by fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition). The Ki of 8-aminoguanine for human recombinant PNPase has been reported to be 2.8 µmol/L.

UPLC-MS/MS Method for 8-Aminoguanine Quantification

This protocol is a representative method based on published literature for the analysis of purines in biological samples.

-

Principle: Ultra-performance liquid chromatography (UPLC) is used to separate 8-aminoguanine from other components in a biological sample (e.g., urine, plasma, or tissue homogenate). Tandem mass spectrometry (MS/MS) is then used for sensitive and specific detection and quantification.

-

Sample Preparation: a. Biological samples are typically deproteinized (e.g., by protein precipitation with methanol or acetonitrile). b. The supernatant is then diluted with an appropriate solvent (e.g., water). c. An internal standard (e.g., a stable isotope-labeled version of 8-aminoguanine) is added to each sample for accurate quantification.

-

UPLC Conditions:

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: The flow rate is optimized for the specific column and separation.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

-

MRM Transitions: The specific precursor-to-product ion transitions for 8-aminoguanine and its internal standard are monitored. The reported transition for 8-aminoguanine is m/z 167 → 150. For this compound, the transition is m/z 299 → 167.

-

-

Data Analysis: The concentration of 8-aminoguanine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 8-aminoguanine.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound.

Caption: General experimental workflow.

Conclusion

Endogenous this compound, through its active metabolite 8-aminoguanine, plays a significant physiological role by inhibiting PNPase and rebalancing the purine metabolome. This mechanism underlies its potent effects on renal function, blood pressure regulation, metabolic homeostasis, and immune modulation. The ability of 8-aminoguanine to increase protective purines like inosine while decreasing pro-inflammatory ones like hypoxanthine, coupled with its downstream effects on adenosine receptor signaling and cytokine production, makes it a compelling molecule for further research and a promising candidate for the development of novel therapeutics for a range of cardiovascular, metabolic, and inflammatory diseases. This technical guide provides a foundational understanding for scientists and researchers to explore the full potential of this endogenous purine.

References

- 1. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. 8-Aminoguanine and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Aminoguanosine and Its Role in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoguanosine is a synthetic guanosine analog that has garnered significant interest in the scientific community for its potent biological activities, primarily stemming from its influence on purine metabolism. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its role as a modulator of purine pathways, and its potential therapeutic applications. The document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying biochemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

This compound itself is a prodrug, readily converted in vivo to its active metabolite, 8-aminoguanine.[1] It is this metabolite that exerts the primary pharmacological effects by potently inhibiting the enzyme purine nucleoside phosphorylase (PNP).[2][3] This inhibition leads to a cascade of effects, most notably diuresis, natriuresis, and antihypertensive action, making this compound and its active form promising candidates for further investigation in various pathological conditions.[4]

Chemical and Physical Properties of this compound

This compound is a white to brown powder with the following key properties:

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄N₆O₅ | |

| Molecular Weight | 298.26 g/mol | |

| CAS Number | 3868-32-4 | |

| Solubility | DMSO: 1 mg/mL (clear, warmed) | |

| Storage Temperature | 2-8°C |

This compound and Purine Metabolism

The central role of this compound in purine metabolism is mediated through its conversion to 8-aminoguanine, a potent inhibitor of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of purine nucleosides like inosine and guanosine to their respective bases, hypoxanthine and guanine.

Mechanism of Action

The inhibition of PNP by 8-aminoguanine leads to an accumulation of PNP substrates, primarily inosine and guanosine, and a decrease in its products, hypoxanthine and guanine. The elevated levels of inosine are believed to be the primary driver of the observed diuretic, natriuretic, and glucosuric effects. Inosine can activate adenosine A2B receptors, leading to increased renal medullary blood flow and enhanced renal excretory function.

The antikaliuretic (potassium-sparing) effect of 8-aminoguanine, however, appears to be independent of PNP inhibition and may involve the inhibition of Rac1.

The endogenous production of 8-aminoguanine is thought to arise from 8-nitroguanosine, a product of nitrosative stress. 8-Nitroguanosine can be converted to 8-aminoguanine through two proposed pathways.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and 8-aminoguanine, as well as their physiological effects.

Table 1: Inhibition of Purine Nucleoside Phosphorylase (PNP)

| Compound | Enzyme Source | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| This compound | Human | 1.40 | - | |

| 8-Aminoguanine | Human Recombinant | - | 2.8 | |

| 8-Amino-3-deazaguanine | Mammalian | 9.9 | - |

Table 2: Diuretic, Natriuretic, and Glucosuric Effects in Rats

| Compound (33.5 µmol/kg, i.v.) | Urine Volume Increase (fold) | Sodium Excretion Increase (fold) | Glucose Excretion Increase (fold) | Potassium Excretion Decrease (%) | Reference |

| This compound | 4.2 | 26.6 | 12.1 | 69.1 | |

| 8-Aminoguanine | 3.6 | 17.2 | 12.2 | 71.0 |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Purine Metabolism and the Action of this compound

Caption: Mechanism of this compound action on purine metabolism.

Experimental Workflow for PNP Inhibition Assay

Caption: Workflow for determining PNP inhibition kinetics.

Experimental Workflow for In Vivo Diuretic and Natriuretic Studies

Caption: Workflow for in vivo diuretic and natriuretic studies.

Experimental Protocols

Synthesis of this compound

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ) of this compound and 8-aminoguanine against PNP.

Materials:

-

Recombinant human PNPase

-

Inosine or Guanosine (substrate)

-

This compound or 8-aminoguanine (inhibitor)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

-

Microplate reader (for some assay formats)

Procedure:

-

Prepare stock solutions of substrates, inhibitors, and enzyme in the appropriate buffer.

-

In a microcentrifuge tube or a 96-well plate, combine the phosphate buffer, BSA, and varying concentrations of the inhibitor.

-

Add the substrate (inosine or guanosine) to the reaction mixture.

-

Initiate the reaction by adding a small amount of recombinant human PNPase (e.g., 1 ng per 50 µL reaction).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes), ensuring the reaction proceeds within the linear range.

-

Terminate the reaction, for example, by adding a quenching agent or by immediate cooling.

-

Analyze the reaction mixture by HPLC to quantify the amount of product formed (hypoxanthine from inosine or guanine from guanosine).

-

Calculate the initial reaction velocities at different inhibitor concentrations.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

For Kᵢ determination, perform the assay at multiple substrate and inhibitor concentrations and fit the data to a competitive inhibition model using appropriate software (e.g., GraphPad Prism).

In Vivo Diuretic and Natriuretic Activity in Rats

Objective: To evaluate the diuretic, natriuretic, glucosuric, and antikaliuretic effects of this compound and 8-aminoguanine in an animal model.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., Inactin)

-

This compound and 8-aminoguanine solutions for intravenous infusion

-

Saline solution (vehicle control)

-

Surgical instruments for cannulation

-

Metabolic cages or appropriate setup for urine collection

-

Flame photometer for sodium and potassium measurement

-

Glucose assay kit

-

UPLC-MS/MS system for purine analysis

Procedure:

-

Anesthetize the rats and maintain body temperature.

-

Cannulate the trachea to ensure a clear airway, the carotid artery for blood pressure monitoring, and the jugular vein for drug administration.

-

Cannulate the ureter for direct urine collection from the kidney.

-

Allow the animal to stabilize and collect a baseline urine sample (pre-infusion period).

-

Administer a bolus intravenous injection of this compound, 8-aminoguanine (e.g., 33.5 µmol/kg), or vehicle.

-

Collect urine at timed intervals post-injection (e.g., 0-30 min, 40-70 min, 85-115 min).

-

Measure the volume of each urine sample.

-

Analyze the urine samples for sodium and potassium concentrations using flame photometry and for glucose concentration using a colorimetric assay kit.

-

For purine analysis, dilute urine samples and analyze by UPLC-MS/MS to determine the concentrations of inosine, hypoxanthine, guanosine, and guanine.

-

Calculate the excretion rates for urine, sodium, potassium, and glucose and compare the effects of the test compounds to the vehicle control.

Conclusion

This compound, through its active metabolite 8-aminoguanine, is a potent modulator of purine metabolism with significant therapeutic potential. Its ability to inhibit purine nucleoside phosphorylase and consequently increase endogenous levels of inosine provides a novel mechanism for inducing diuresis, natriuresis, and lowering blood pressure. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological profile and clinical applications of this promising compound. The provided diagrams offer a clear visual aid to understand the complex pathways and experimental designs involved in the study of this compound. Further research into its long-term efficacy, safety profile, and potential off-target effects is warranted to fully realize its therapeutic utility.

References

- 1. A SIMPLIFIED SYNTHESIS OF 8-SUBSTITUTED PURINE NUCLEOSIDES VIA LITHIATION OF 6-CHLORO-9-(2, 3-O-ISOPROPYLIDENE-β-D-RIBOFURANOSYL) PURINE [jstage.jst.go.jp]

- 2. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 3. This compound | 3868-32-4 | NA04479 | Biosynth [biosynth.com]

- 4. 8-Aminoguanine = 95 HPLC 28128-41-8 [sigmaaldrich.com]

The Biological Activity of 8-Aminoguanosine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoguanosine and its derivatives represent a compelling class of purine analogs with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of these compounds, with a primary focus on their diuretic, natriuretic, glucosuric, and antihypertensive effects. The core mechanism of action revolves around the inhibition of purine nucleoside phosphorylase (PNPase), which leads to a rebalancing of the purine metabolome and subsequent activation of downstream signaling pathways. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a naturally occurring purine derivative that has garnered significant interest for its diverse pharmacological activities.[1] Its primary metabolite, 8-aminoguanine, is largely responsible for many of its biological effects.[2][3] These compounds have been shown to exert potent diuretic, natriuretic, and glucosuric effects, while uniquely sparing potassium excretion.[1][4] Furthermore, they exhibit antihypertensive properties, making them attractive candidates for the management of cardiovascular and renal diseases. This guide delves into the core aspects of this compound derivatives' biological activity, providing a technical foundation for further research and development.

Mechanism of Action

The principal mechanism underlying the diuretic, natriuretic, and glucosuric actions of this compound derivatives is the inhibition of purine nucleoside phosphorylase (PNPase). This compound itself acts as a prodrug, being rapidly converted to the active inhibitor, 8-aminoguanine.

PNPase is a key enzyme in the purine salvage pathway, catalyzing the phosphorolytic cleavage of purine nucleosides like inosine and guanosine to their respective bases, hypoxanthine and guanine. By inhibiting PNPase, 8-aminoguanine leads to an accumulation of inosine and guanosine in the renal interstitium, while decreasing the levels of hypoxanthine and guanine.

The increased concentration of inosine is pivotal. Inosine activates adenosine A2B receptors, which in turn increases renal medullary blood flow, a process that enhances renal excretory function. The antikaliuretic (potassium-sparing) effect of 8-aminoguanine is noteworthy and appears to be independent of PNPase inhibition, suggesting a distinct and pleiotropic mechanism of action that may involve the inhibition of Rac1 signaling.

Signaling Pathway of 8-Aminoguanine's Diuretic Effect

References

- 1. This compound Exerts Diuretic, Natriuretic, and Glucosuric Activity via Conversion to 8-Aminoguanine, Yet Has Direct Antikaliuretic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new isotopic assay for purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Exerts Diuretic, Natriuretic, and Glucosuric Activity via Conversion to 8-Aminoguanine, Yet Has Direct Antikaliuretic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Aminoguanosine in Cardiovascular Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoguanosine, a potent inhibitor of purine nucleoside phosphorylase (PNPase), is emerging as a promising therapeutic agent in cardiovascular research. Its primary mechanism of action involves the rebalancing of the purine metabolome, leading to an increase in cardioprotective nucleosides, inosine and guanosine, and a decrease in potentially detrimental metabolites like hypoxanthine. This guide provides a comprehensive overview of the cardiovascular effects of this compound, its mechanism of action, and detailed experimental protocols for its investigation.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The quest for novel therapeutic strategies has led to the exploration of various molecular pathways, including the intricate network of purine metabolism. This compound, a synthetic guanosine analog, has garnered significant attention for its unique ability to modulate this pathway through the inhibition of purine nucleoside phosphorylase (PNPase)[1]. This inhibition sets off a cascade of events with profound implications for cardiovascular health, including diuretic, natriuretic, and antihypertensive effects[2][3][4][5]. This technical guide delves into the core aspects of this compound's role in cardiovascular research, offering a valuable resource for scientists and drug development professionals.

Mechanism of Action

This compound primarily functions as a prodrug, being rapidly converted to its active metabolite, 8-aminoguanine. 8-aminoguanine is a potent inhibitor of PNPase, an enzyme crucial for the purine salvage pathway.

Inhibition of Purine Nucleoside Phosphorylase (PNPase)

PNPase catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, to their respective bases, hypoxanthine and guanine. By inhibiting PNPase, 8-aminoguanine effectively blocks this degradation, leading to an accumulation of inosine and guanosine in the plasma and tissues.

Rebalancing the Purine Metabolome

The inhibition of PNPase results in a significant shift in the balance of purine metabolites. This "rebalancing" is characterized by:

-

Increased Inosine and Guanosine: These nucleosides have been shown to possess cardioprotective properties.

-

Decreased Hypoxanthine: Elevated levels of hypoxanthine can contribute to oxidative stress through the action of xanthine oxidase.

This modulation of the purine metabolome is central to the therapeutic effects of this compound.

Downstream Signaling Pathways

The accumulation of inosine leads to the activation of adenosine receptors, particularly the A2B receptor, which is expressed in various cardiovascular tissues, including cardiomyocytes and vascular smooth muscle cells. Activation of the adenosine A2B receptor is known to couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. While a direct link to cyclic GMP (cGMP) is less established, crosstalk between cAMP and cGMP signaling pathways is a known phenomenon in cardiomyocytes.

Signaling Pathway of this compound's Cardiovascular Effects

References

- 1. ahajournals.org [ahajournals.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Aminoguanosine in Renal Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of 8-Aminoguanosine in renal physiology. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, experimental protocols, and key quantitative data.

Core Mechanism of Action

This compound is a prodrug that is rapidly converted in the systemic circulation to its active metabolite, 8-aminoguanine.[1] The primary renal effects of this compound, including diuresis, natriuresis, and glucosuria, are mediated by 8-aminoguanine.[2][3] The central mechanism involves the inhibition of the enzyme purine nucleoside phosphorylase (PNPase).[2][4]

Inhibition of PNPase leads to an accumulation of its substrate, inosine, in the renal interstitium. Elevated inosine levels then activate adenosine A2B receptors. This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP). The downstream effects include increased renal medullary blood flow, which contributes to enhanced renal excretory function.

Interestingly, the potassium-sparing (antikaliuretic) effect of 8-aminoguanine is independent of PNPase inhibition. Evidence suggests that this effect may be due to the inhibition of Rac1, a small G-protein.

Quantitative Data on Renal Effects

The administration of this compound leads to significant changes in renal excretion and hemodynamics. The following tables summarize the key quantitative findings from studies in rats.

| Parameter | Fold Change / % Change | Compound Administered | Notes |

| Urinary Sodium Excretion | 26.6-fold increase | This compound | Exceeded the natriuretic effect of a matched dose of amiloride (13.6-fold increase). |

| 17.2-fold increase | 8-Aminoguanine | ||

| Urinary Glucose Excretion | 12.1-fold increase | This compound | |

| 12.2-fold increase | 8-Aminoguanine | ||

| Urinary Potassium Excretion | 69.1% decrease | This compound | Demonstrates a potassium-sparing effect. |

| 71.0% decrease | 8-Aminoguanine | ||

| Urine Volume | 4.2-fold increase | This compound | |

| 3.6-fold increase | 8-Aminoguanine | ||

| Renal Blood Flow (RBF) | No significant increase | This compound & 8-Aminoguanine | Rules out preglomerular vasodilation as the primary mechanism of diuresis. |

| Mean Arterial Blood Pressure (MABP) | No significant change | This compound & 8-Aminoguanine | Excludes pressure natriuresis as the mechanism for increased sodium excretion. |

Table 1: Effects of this compound and 8-Aminoguanine on Renal Excretion and Hemodynamics in Rats.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are key experimental protocols cited in the study of this compound's renal effects.

In Vivo Assessment of Renal Excretory Function in Anesthetized Rats

-

Animal Model: Anesthetized Sprague-Dawley or Dahl salt-sensitive rats.

-

Surgical Preparation:

-

Anesthesia is induced and maintained.

-

Catheters are placed in the jugular vein for infusions, the carotid artery for blood pressure monitoring, and the bladder or ureter for urine collection.

-

For renal blood flow measurement, a transit-time flow probe is placed on the renal artery.

-

For measurement of renal interstitial purine levels, microdialysis probes are inserted into the renal cortex and medulla.

-

-

Experimental Procedure:

-

A 1-hour stabilization period is allowed after surgery.

-

A baseline urine collection is performed for 30 minutes (Period 1).

-

The test compound (e.g., this compound at 33.5 µmol/kg) or vehicle is administered as an intravenous bolus.

-

Subsequent timed urine collections are performed (e.g., 40-70 minutes for Period 2, and 85-115 minutes for Period 3).

-

-

Measurements:

-

Urine volume, sodium, potassium, and glucose concentrations are determined. Sodium and potassium are often measured by flame photometry, and glucose by a colorimetric assay kit.

-

Mean arterial blood pressure (MABP) and heart rate (HR) are continuously monitored.

-

Renal blood flow (RBF) is recorded.

-

Purines in microdialysate samples are analyzed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

-

Intrarenal Artery Infusion

-

Objective: To determine the direct renal effects of a substance, minimizing systemic effects.

-

Procedure:

-

In an anesthetized rat, a catheter is inserted into the femoral artery and advanced into the renal artery of one kidney.

-

The test compound (e.g., 8-aminoguanine) is infused directly into the renal artery at varying doses (e.g., 0.1, 0.3, 1 µmol/kg/min).

-

Urine is collected separately from the ipsilateral (infused) and contralateral (non-infused) kidneys.

-

Renal excretory parameters are measured for both kidneys to assess direct versus systemic effects.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

Caption: Signaling pathway of this compound in the kidney.

Caption: Experimental workflow for in vivo renal studies.

References

The Dichotomous Immunomodulatory Effects of 8-Aminoguanosine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the differential effects of 8-Aminoguanosine (8-AG) on T-lymphocytes and B-lymphocytes. As a potent inhibitor of purine nucleoside phosphorylase (PNP), 8-AG presents a fascinating duality in its immunomodulatory properties, inducing selective cytotoxicity in T-cells while promoting B-cell activation and humoral immunity. This document, intended for researchers, scientists, and drug development professionals, consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding of this compound's activities.

Core Mechanism of Action: Purine Nucleoside Phosphorylase Inhibition

This compound's primary molecular target is purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to their corresponding purine bases and ribose-1-phosphate or deoxyribose-1-phosphate. Inhibition of PNP by 8-AG leads to an accumulation of its substrates, particularly deoxyguanosine.

Differential Impact on T-Cells and B-Cells: A Tale of Two Lymphocytes

The consequences of PNP inhibition by 8-AG diverge significantly between T-cells and B-cells, a phenomenon rooted in their distinct metabolic and signaling pathways.

T-Lymphocytes: Selective Cytotoxicity and Immunosuppression

In the presence of deoxyguanosine, 8-AG exhibits selective toxicity towards T-lymphocytes.[1][2] This effect is particularly pronounced in T-lymphoblasts.[3] The underlying mechanism involves the shunting of excess deoxyguanosine into the purine salvage pathway. T-cells possess significantly higher levels of deoxyguanosine kinase compared to B-cells.[4] This enzyme phosphorylates deoxyguanosine, leading to the intracellular accumulation of deoxyguanosine triphosphate (dGTP).[4] Elevated dGTP levels are cytotoxic as they inhibit ribonucleotide reductase, an enzyme essential for the synthesis of all four deoxyribonucleotides required for DNA replication and repair. This selective metabolic trapping of deoxyguanosine as dGTP ultimately leads to the inhibition of DNA synthesis and apoptosis in T-cells.

B-Lymphocytes: Activation and Enhanced Humoral Immunity

In stark contrast to its effect on T-cells, 8-AG and related C8-substituted guanosine analogs can act as immunostimulants, particularly for B-cells. This activity is attributed to the ability of these compounds to activate Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor that typically recognizes single-stranded RNA. Activation of TLR7 in B-cells initiates a signaling cascade that promotes their proliferation, differentiation into plasma cells, and subsequent antibody production. This TLR7-mediated activation can provide a "T-cell-like" help signal, enabling robust B-cell responses.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on T-cells and B-cells.

Table 1: Cytotoxicity of this compound and Deoxyguanosine on T-Cell Lines

| Cell Line | This compound (µM) | Deoxyguanosine (µM) | Incubation Time (h) | Effect | Reference |

| MOLT-4 (T-ALL) | 100 | Varies | - | Enhanced toxicity of deoxyguanosine | |

| KM-3 (non-B, non-T ALL) | 100 | Varies | - | Enhanced toxicity of deoxyguanosine | |